molecular formula C32H54O15 B14075356 Atractysucrose IIIa

Atractysucrose IIIa

Cat. No.: B14075356
M. Wt: 678.8 g/mol
InChI Key: WYZSLJFHERMCAN-VQXMZCCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Atractysucrose IIIa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents for reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Comparison with Similar Compounds

. Similar compounds include:

  • Atractysucrose I
  • Atractysucrose II
  • Atractysucrose IV

These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications . Atractysucrose IIIa is unique due to its specific molecular structure and the particular biological activities it exhibits .

Conclusion

This compound is a valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, ongoing research continues to uncover its potential and unique properties.

Properties

Molecular Formula

C32H54O15

Molecular Weight

678.8 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-3-hydroxy-4-(3-methylbutanoyloxy)-5-(3-methylbutanoyloxymethyl)oxolan-2-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C32H54O15/c1-16(2)9-22(34)41-14-21-27(39)30(45-25(37)12-19(7)8)32(46-21,15-42-23(35)10-17(3)4)47-31-29(44-24(36)11-18(5)6)28(40)26(38)20(13-33)43-31/h16-21,26-31,33,38-40H,9-15H2,1-8H3/t20-,21-,26-,27-,28+,29-,30+,31-,32+/m1/s1

InChI Key

WYZSLJFHERMCAN-VQXMZCCPSA-N

Isomeric SMILES

CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CC(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Canonical SMILES

CC(C)CC(=O)OCC1C(C(C(O1)(COC(=O)CC(C)C)OC2C(C(C(C(O2)CO)O)O)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Origin of Product

United States

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